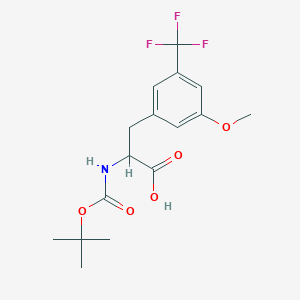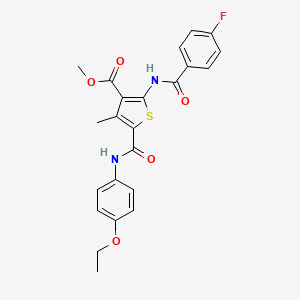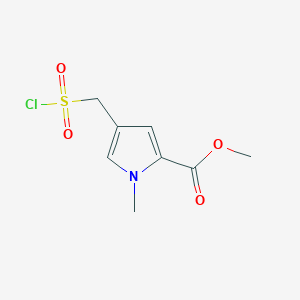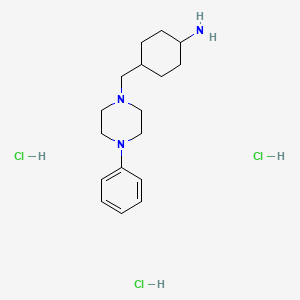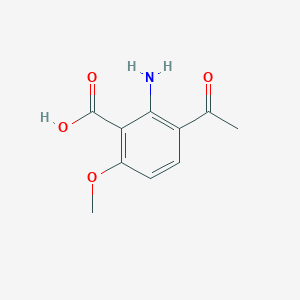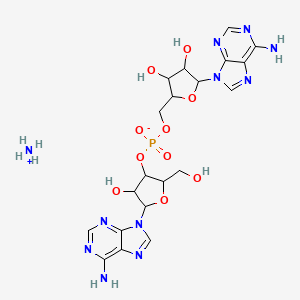
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor
Electrophilic Iodination: Iodine or iodine-containing reagents
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-5-(4-chloro-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-iodo-3-ethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
The uniqueness of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine lies in the combination of fluorine and iodine atoms in its structure. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable building block for the synthesis of complex molecules with specific properties.
Propiedades
Fórmula molecular |
C9H7FIN3 |
|---|---|
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
3-fluoro-5-(4-iodo-3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H7FIN3/c1-6-9(11)5-14(13-6)8-2-7(10)3-12-4-8/h2-5H,1H3 |
Clave InChI |
KNGQLDWAPABGES-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1I)C2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


